Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,4-dimethoxyphenyl)-1,2-thiazole-5-carboxylate: Similar structure but contains a sulfur atom instead of oxygen in the ring.
Ethyl 3-(2,4-dimethoxyphenyl)-1,2-imidazole-5-carboxylate: Contains an additional nitrogen atom in the ring.
Ethyl 3-(2,4-dimethoxyphenyl)-1,2-pyrazole-5-carboxylate: Contains two nitrogen atoms in the ring.
Uniqueness
Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
377052-01-2 |
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Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-19-14(16)13-8-11(15-20-13)10-6-5-9(17-2)7-12(10)18-3/h5-8H,4H2,1-3H3 |
InChI Key |
PEOOHFIZPPOOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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